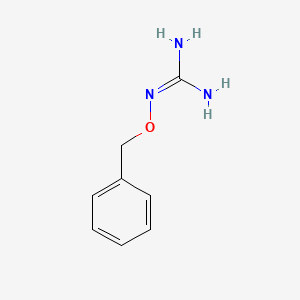

Guanidine, (benzyloxy)-

Description

Contextualization of Guanidine (B92328), (benzyloxy)- as a Key Chemical Scaffold in Contemporary Research

Guanidine, (benzyloxy)- and its derivatives have emerged as privileged structural motifs in modern organic and medicinal chemistry. The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and can be protonated at physiological pH to form a delocalized guanidinium (B1211019) cation. nih.govwikipedia.org This cation's ability to form strong hydrogen bonds and engage in electrostatic interactions is key to its role in biological systems and catalysis. nih.govrsc.org

The incorporation of a benzyloxy group introduces significant hydrophobicity and steric bulk, creating an amphipathic molecule with diverse applications. solubilityofthings.com Researchers are actively exploring this scaffold in drug discovery, with demonstrated biological activities including antimicrobial, anticancer, neuroprotective, and antioxidant properties. solubilityofthings.comontosight.aiontosight.aicsic.es For instance, benzyloxy-substituted guanidines have been designed as potent antibacterial agents against multidrug-resistant pathogens and as cytotoxic compounds targeting human leukemia cells. nih.govcsic.esnih.gov Beyond medicine, these compounds are valuable as intermediates in the synthesis of more complex molecules and have potential applications in materials science. ontosight.aianu.edu.au

Historical Trajectories and Foundational Discoveries Pertaining to Benzyloxy-Substituted Guanidines

The history of guanidine itself dates back to 1861, when Adolph Strecker first isolated it through the oxidative degradation of guanine. wikipedia.orgresearchgate.netlookchemmall.com The broader class of substituted guanidines gained industrial interest after World War I, where they were synthesized for use as accelerators in the vulcanization of polymers. researchgate.net

Specific research into benzyloxy-substituted guanidines is a more recent development. An early documented synthesis of a related compound, benzyl-guanidine nitrate (B79036), was reported in 1958 by Gagnon, Boivin, and Zauhar, who prepared it from benzylamine (B48309) nitrate and either calcium cyanamide (B42294) or dicyandiamide. cdnsciencepub.com The development of more sophisticated synthetic methodologies, such as solid-phase synthesis and the use of various guanylating agents, has since enabled the creation of diverse libraries of benzyloxy-guanidine derivatives for systematic study. researchgate.netlookchemmall.comresearchgate.net These modern techniques have been crucial in unlocking the potential of this chemical class, leading to the discovery of its wide-ranging biological activities.

Significance of the Benzyloxy Moiety in Modulating Guanidine Reactivity and Functional Attributes

The benzyloxy group—a benzyl (B1604629) group linked via an ether oxygen—plays a critical role in defining the chemical and biological properties of the guanidine scaffold. Its presence significantly influences the molecule's polarity, solubility, and reactivity. solubilityofthings.comontosight.ai The benzyl portion introduces a hydrophobic character, which can be crucial for interactions with nonpolar regions of biological targets like proteins and cell membranes. solubilityofthings.comnih.gov

This strategic combination of a hydrophilic guanidine head and a hydrophobic benzyloxy tail results in molecules with varied solubility profiles; they are more likely to dissolve in polar solvents due to the hydrogen-bonding capability of the guanidine group, but the benzyl group enhances solubility in less polar environments. solubilityofthings.com Furthermore, the solubility of guanidine derivatives is highly pH-dependent, increasing significantly under acidic conditions due to the protonation of the guanidine moiety. solubilityofthings.com

From a functional perspective, the benzyloxy group can occupy hydrophobic pockets in enzyme active sites or receptors. nih.govacs.org For example, in studies of histamine (B1213489) H3 receptor antagonists, the benzyl fragment of a guanidino moiety was found to occupy a hydrophobic pocket, while the charged guanidine formed an ionic bond with a key amino acid residue. nih.govacs.org By modifying the substituents on the benzyl ring, researchers can fine-tune these interactions, altering the compound's efficacy and selectivity, as demonstrated in the development of potent antimicrobial agents where specific substitutions on the benzyloxy ring led to significant increases in activity. nih.govmdpi.com

Table 1: Physicochemical Properties of Selected Guanidine, (benzyloxy)- Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|---|

| 2-Benzyloxyguanidine | 1033-26-1 | C₈H₁₁N₃O | 177.21 | White to off-white crystalline powder |

| N-[2-(benzyloxy)ethyl]guanidine | 1865342-96-6 | C₁₀H₁₅N₃O | 193.25 | Not available |

| N-(3-Benzyloxy-phenyl)guanidine | Not available | C₁₅H₁₆N₄O | 268.32 | Not available |

Data sourced from references solubilityofthings.comontosight.aiontosight.aichemsrc.com.

Overview of Current Research Paradigms and Emerging Areas in Guanidine, (benzyloxy)- Studies

Contemporary research on Guanidine, (benzyloxy)- is vibrant and multidisciplinary, focusing primarily on medicinal chemistry and the development of novel synthetic methods.

A major research thrust is the design of new therapeutic agents. Scientists are synthesizing and evaluating libraries of benzyloxy-guanidine derivatives for various biological activities. nih.gov

Antimicrobial Agents: A significant body of work focuses on developing these compounds to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Research has shown that specific substitution patterns on the benzyloxy ring can yield compounds with minimal inhibitory concentration (MIC) values in the low microgram-per-milliliter range. nih.govnih.gov

Anticancer Agents: Hybrid molecules incorporating a benzyloxy-guanidine core with other pharmacophores, such as chalcones, are being investigated as potent antiproliferative compounds against human cancer cell lines, particularly leukemia. csic.esulpgc.es

Neuropharmacology and Other Areas: The scaffold is also being explored for applications in neuroprotection and for its antioxidant properties, serving as a lead compound for drug design in these areas. solubilityofthings.comontosight.ai

Another key paradigm is the development of innovative synthetic strategies. This includes the use of solid-phase synthesis to rapidly generate large libraries of compounds and the repurposing of common reagents for efficient guanylation reactions. researchgate.netresearchgate.net Furthermore, an emerging application is in the field of medical imaging, where precursors containing the benzyloxy-guanidine structure are used in the automated radiosynthesis of PET imaging agents for applications like visualizing cardiac sympathetic nerve density. nih.gov

Table 2: Selected Research Findings on Benzyloxy-Guanidine Derivatives

| Derivative | Target/Application | Key Finding | Reference(s) |

|---|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | S. aureus & E. coli | Showed high potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli). | nih.govmdpi.com |

| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone (10d) | S. aureus & E. coli | Displayed potent activity against S. aureus (MIC 1 µg/mL) but was less active against E. coli (MIC 16 µg/mL). | nih.govmdpi.com |

| Guanidine-chalcone hybrid (6f) | Human leukemia cells | Found to be highly cytotoxic against several leukemia cell lines and induced apoptosis. | csic.es |

Structure

2D Structure

3D Structure

Properties

CAS No. |

705-98-6 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-phenylmethoxyguanidine |

InChI |

InChI=1S/C8H11N3O/c9-8(10)11-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11) |

InChI Key |

WWHZKHHZRIJLEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Guanidine, Benzyloxy

Established Synthetic Routes for Guanidine (B92328), (benzyloxy)- Derivatives

Nucleophilic Substitution and Addition Strategies for Guanidine Core Formation

The formation of the guanidine core often involves nucleophilic substitution or addition reactions. A common strategy is the reaction of an amine with a suitable guanylating agent. For instance, the synthesis of N-Benzyl, N'-Cbz-guanidine can be achieved by treating potassium benzyloxycarbonylcyanamide with benzylamine (B48309). This reaction proceeds through a silylcarbodiimide intermediate when activated with trimethylsilyl (B98337) chloride, which is highly reactive and capable of guanylating a variety of amines. orgsyn.org

Another approach involves the nucleophilic substitution of a leaving group on a pre-formed guanidine scaffold. For example, a protected guanidine can be alkylated to introduce a benzyloxy-containing substituent. While the guanidine carbon is electron-deficient, its resonance stabilization makes direct nucleophilic attack challenging. However, activation strategies, such as the formation of guanidine cyclic diimides, can destabilize the resonance and facilitate nucleophilic substitution at the guanidine carbon with various nucleophiles, including alcohols. nih.gov

A study on the synthesis of benzyl (B1604629) guanidine derivatives demonstrated the use of S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea in a nucleophilic substitution reaction with a benzyl halide under basic conditions to form a protected guanidine. nih.gov This method highlights the versatility of isothioureas as precursors for the guanidine core.

Table 1: Nucleophilic Substitution and Addition Strategies

| Precursors | Reagents | Product | Key Features |

|---|---|---|---|

| Potassium benzyloxycarbonylcyanamide, Benzylamine | Trimethylsilyl chloride, Acetonitrile | N-Benzyl, N'-Cbz-guanidine | In situ generation of a reactive silylcarbodiimide intermediate. orgsyn.org |

| Benzyl halide, S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea | Base (e.g., K2CO3) | N,N′-di-Boc protected benzyl guanidine | Versatile method for introducing a benzyl group onto the guanidine nitrogen. nih.gov |

| Guanidine | Activating agent (for cyclic diimide formation), Alcohol | Alkoxyguanidine | Activation of the guanidine carbon towards nucleophilic attack. nih.gov |

Guanylation Procedures Utilizing Benzyloxy-Containing Precursors

Guanylation, the process of adding a guanidinyl group to a molecule, is a cornerstone of guanidine synthesis. When the target molecule contains a benzyloxy group, precursors incorporating this moiety are often employed. A prominent example is the use of benzyloxycarbonyl-protected guanylating agents. For instance, N,N'-Di-Cbz-N"-triflyl-guanidine is a powerful reagent for the guanylation of even unreactive aromatic amines. google.com

Another widely used precursor is N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea. This reagent can be activated with mercury (II) chloride to facilitate the guanylation of amines. nih.gov The benzyloxycarbonyl groups serve to modulate the reactivity of the guanylating agent and can be removed in a subsequent step.

The synthesis of mono-Cbz protected guanidines can be achieved through the reaction of amines with carbonylbenzyloxycyanamide. nih.gov This method provides a direct route to selectively protected guanidines, which are valuable intermediates for further functionalization.

Table 2: Guanylation with Benzyloxy-Containing Precursors

| Guanylating Agent | Amine Substrate | Activating Agent/Conditions | Product |

|---|---|---|---|

| N,N'-Di-Cbz-N"-triflyl-guanidine | Aromatic amines | Room temperature | N,N'-Di-Cbz-N"-aryl-guanidine |

| N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea | Primary amines | HgCl2, Et3N | N,N′-Di-Cbz protected guanidine |

| Carbonylbenzyloxycyanamide | Primary amines | Trimethylsilyl chloride | Mono-Cbz protected guanidine |

Strategic Use of Protecting Groups, Including Benzyloxy, in Guanidine Synthesis

Protecting groups are indispensable in the multi-step synthesis of complex guanidine-containing molecules. The benzyloxycarbonyl (Cbz or Z) group is a well-established and versatile protecting group for the amino and guanidino functionalities. creative-peptides.com It is stable under a range of conditions but can be readily removed by catalytic hydrogenation (H2/Pd), strong acids (HBr/AcOH), or sodium in liquid ammonia. creative-peptides.com

In the synthesis of complex peptides containing arginine (which has a guanidino side chain), the guanidine group is often protected to prevent side reactions during peptide coupling. The Cbz group, along with other urethane-type protecting groups like tert-butoxycarbonyl (Boc), is frequently used for this purpose. google.comcreative-peptides.com The choice of protecting group strategy (e.g., Boc vs. Fmoc) dictates which protecting groups are suitable for the guanidine moiety to ensure orthogonal deprotection. creative-peptides.com

For example, in a synthesis of benzyl guanidine derivatives, Boc groups were used to protect the guanidine nitrogens, which were later removed using trifluoroacetic acid (TFA). nih.gov The strategic use of different protecting groups, such as Boc and Cbz, allows for selective deprotection and further modification at specific nitrogen atoms of the guanidine core. nih.gov

Table 3: Protecting Groups in Guanidine Synthesis

| Protecting Group | Chemical Name | Common Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Benzyloxycarbonyl | Cbz, Z | H2/Pd, HBr/AcOH, Na/liquid NH3. creative-peptides.com |

| tert-Butoxycarbonyl | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA). nih.govcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF. creative-peptides.com |

Novel Synthetic Approaches and Catalyst Development for Benzyloxyguanidine Systems

Organocatalytic Synthesis Routes Involving Guanidine, (benzyloxy)- Derivatives

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. While the direct organocatalytic synthesis of Guanidine, (benzyloxy)- is not extensively documented, the principles of organocatalysis can be applied to reactions involving guanidine derivatives. For instance, chiral guanidines have been employed as organocatalysts in asymmetric reactions.

The development of guanidine-thiourea organocatalysts demonstrates the potential of incorporating the guanidine moiety into a catalytic scaffold. beilstein-journals.org Although not specifically involving a benzyloxy group on the catalyst itself, this highlights the utility of the guanidinium (B1211019) group in activating substrates through hydrogen bonding. Future research may explore the synthesis and application of benzyloxy-containing guanidine organocatalysts for stereoselective transformations.

Metal-Catalyzed Transformations for Benzyloxyguanidine Formation and Derivatization

Transition metal catalysis offers a broad spectrum of reactions for the formation and functionalization of complex organic molecules, including guanidine derivatives. uniurb.it While specific examples focusing solely on Guanidine, (benzyloxy)- are not abundant, general metal-catalyzed methods for C-N bond formation are applicable.

For instance, palladium-catalyzed cross-coupling reactions could potentially be used to introduce a benzyloxyguanidinyl group onto an aromatic ring. The conversion of thioureas to guanidines can be facilitated by metal salts, such as copper(II) chloride or mercury(II) chloride, which act as desulfurization agents. lookchemmall.com

A study on the synthesis of quinazolines, a class of N-heterocycles, utilized various transition metal catalysts, including titanium, manganese, and iron. nih.govfrontiersin.org These catalytic systems facilitate C-N bond formation and cyclization reactions, which could be adapted for the synthesis of cyclic guanidine derivatives incorporating a benzyloxy substituent. The development of novel ligands and catalytic systems continues to expand the scope of metal-catalyzed transformations applicable to guanidine synthesis.

Table 4: Potential Catalytic Approaches

| Catalytic Approach | Catalyst Type | Potential Application for Benzyloxyguanidine |

|---|---|---|

| Organocatalysis | Chiral Guanidines/Thioureas | Asymmetric synthesis of chiral molecules using a benzyloxyguanidine catalyst. beilstein-journals.org |

| Metal-Catalysis | Palladium, Copper, Mercury | Cross-coupling reactions to form C-N bonds; desulfurization of thiourea (B124793) precursors. uniurb.itlookchemmall.com |

| Metal-Catalysis | Titanium, Manganese, Iron | Catalytic C-N bond formation and cyclization to form heterocyclic benzyloxyguanidine derivatives. nih.govfrontiersin.org |

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce environmental impact and enhance sustainability. The synthesis of guanidine derivatives, including (benzyloxy)guanidine, has benefited from these approaches through the use of alternative energy sources and environmentally benign reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govacs.orgrsc.org The application of microwave irradiation to the synthesis of guanidine-containing heterocycles, such as benzimidazoles and quinazolinones, demonstrates the potential of this technology for the efficient construction of complex molecular architectures. rsc.orgnih.gov For instance, the guanidine hydrochloride-catalyzed, microwave-mediated synthesis of pyrimido[1,2-a]benzimidazoles proceeds under solvent- and metal-free conditions, highlighting the eco-friendly nature of this approach. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully employed for the synthesis of heterocyclic compounds. nih.gov The use of ultrasonic irradiation can dramatically reduce reaction times and improve yields by enhancing mass transfer and accelerating chemical reactions. beilstein-journals.orggoogle.com The synthesis of 1,8-dioxo-decahydroacridines catalyzed by guanidine hydrochloride under ultrasound irradiation is a notable example of a green, multicomponent reaction that proceeds with high atom economy and minimal waste generation. beilstein-journals.org

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant advancement in green chemistry. beilstein-journals.orgresearchgate.net This technique has been applied to the synthesis of guanidines, offering a solvent-free route to these valuable compounds. beilstein-journals.org Furthermore, the development of biocatalytic and flow chemistry processes offers promising avenues for the sustainable synthesis of guanidine derivatives. nih.govnih.govresearchgate.netgoogle.com Biocatalysis, utilizing enzymes, can provide high chemo-, regio-, and enantioselectivity under mild conditions, while continuous flow synthesis allows for improved safety, scalability, and process control. nih.govresearchgate.netgoogle.com

Table 1: Comparison of Green Synthetic Methodologies for Guanidine-Related Compounds

| Methodology | Key Advantages | Example Application | Reference(s) |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, solvent-free conditions possible | Synthesis of pyrimido[1,2-a]benzimidazoles | nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, energy efficient | Synthesis of 1,8-dioxo-decahydroacridines | nih.govbeilstein-journals.orggoogle.com |

| Mechanochemical Synthesis | Solvent-free, high yields, reduced waste | Synthesis of thioureas, ureas, and guanidines | beilstein-journals.orgresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enantioselective synthesis of chiral amines | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Continuous production of guanidine nitrate (B79036) | researchgate.netgoogle.com |

Regioselective and Stereoselective Synthesis of Complex Benzyloxyguanidine Architectures

The construction of complex molecules containing the benzyloxyguanidine moiety with precise control over regioselectivity and stereoselectivity is a significant challenge in synthetic chemistry. Advanced strategies are being developed to address this, enabling the synthesis of intricate and functionally diverse molecular architectures.

Achieving stereocontrol in annulation and cycloaddition reactions involving benzyloxyguanidine or its derivatives is essential for accessing enantiomerically pure compounds. The use of chiral catalysts, including chiral guanidines, has shown promise in asymmetric transformations. beilstein-journals.orgproquest.com Chiral bicyclic guanidines have been demonstrated to catalyze various reactions, including Diels-Alder and retro-aldol reactions, with moderate to high enantioselectivities. beilstein-journals.org

Isothioureas, which are structurally related to guanidines, have been effectively utilized as organocatalysts in enantioselective cycloaddition reactions. For instance, the isothiourea-catalyzed [2+2] cycloaddition of C(1)-ammonium enolates with N-alkyl isatins proceeds to give spirocyclic β-lactones with excellent enantiomeric ratios. researchgate.netacs.org These methodologies, while not directly employing (benzyloxy)guanidine as a substrate, provide a conceptual framework for the development of stereoselective cycloadditions involving this moiety. The principles of asymmetric organocatalysis, particularly the activation of substrates through the formation of chiral intermediates, can be extended to reactions involving benzyloxyguanidine.

Furthermore, biocatalytic methods offer a powerful approach for the enantioselective synthesis of chiral amines, which can be precursors to chiral guanidines. nih.gov Engineered enzymes, such as variants of myoglobin, have been used for the asymmetric N-H carbene insertion of aromatic amines, yielding a range of chiral amine products. nih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity and scaffold diversity from simple starting materials in a single step. Guanidine and its derivatives are valuable components in MCRs for the synthesis of diverse heterocyclic structures. The inherent reactivity of the guanidinyl group allows it to participate in various condensation and cyclization cascades.

While direct examples of (benzyloxy)guanidine in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the participation of guanidine hydrochloride as a reactant or catalyst in MCRs is well-established. beilstein-journals.org For instance, guanidinium salts can be used in the Biginelli reaction to synthesize dihydropyrimidinones. The basicity and nucleophilicity of the guanidine moiety make it a suitable candidate for incorporation into novel MCRs to generate libraries of complex molecules. The benzyloxy group can serve as a protecting group or a modifiable handle for further functionalization of the resulting scaffolds. The development of new MCRs involving (benzyloxy)guanidine would significantly expand the accessible chemical space for drug discovery and materials science.

Derivatization Strategies for Functionalizing the Benzyloxyguanidine Core

The ability to introduce a wide range of functional groups onto the (benzyloxy)guanidine core is critical for modulating its physicochemical and biological properties. Derivatization strategies can target the guanidine nitrogen atoms or the benzyloxy moiety.

The guanidine unit of (benzyloxy)guanidine offers multiple sites for the introduction of substituents. N-alkylation and N-arylation of the guanidine nitrogen atoms can be achieved using various synthetic methods. nih.gov The synthesis of substituted phenyl guanidines, including those with electron-donating and electron-withdrawing groups, has been reported, demonstrating the feasibility of modifying the electronic properties of the guanidine core. google.comnih.govnih.govucalgary.caresearchgate.netresearchgate.net For example, the synthesis of N3-aryl derivatives of dihydroquinazolines with electron-withdrawing groups showcases a strategy for introducing substituted aryl moieties onto a guanidine-like structure. nih.govnih.gov

The benzyloxy group also provides opportunities for derivatization. The phenyl ring can be functionalized with various substituents to alter the steric and electronic properties of the molecule. proquest.com Furthermore, the benzyl group itself can be modified or replaced with other substituted aryl or alkyl groups to create a library of diverse benzyloxyguanidine analogs. acs.org

Table 2: Examples of Derivatization of Guanidine and Related Scaffolds

| Derivatization Strategy | Reagents and Conditions | Product Type | Reference(s) |

| N-Arylation | SNAr with activated haloarenes | N-Aryl guanidine derivatives | nih.govnih.gov |

| Guanylation with Electron-Withdrawing Groups | Aniline with strong electron-withdrawing groups, cyanamide (B42294), catalyst | Phenylguanidines with EWGs | google.com |

| Benzylation of Phenols | Benzyl halide, K2CO3, acetone | O-Benzyl derivatives | acs.org |

| Functionalization of Phenyl Ring | Various electrophilic/nucleophilic aromatic substitutions | Substituted phenyl derivatives | proquest.com |

The conjugation of (benzyloxy)guanidine to other bioactive molecules or scaffolds can lead to the development of hybrid molecules with novel properties. The guanidine moiety is a common feature in many natural products and pharmacologically active compounds, making it an attractive component for molecular hybridization. nih.govresearchgate.netmdpi.com

Peptide-drug conjugates represent a significant area where guanidine-containing moieties can be incorporated. The arginine side chain, which contains a guanidinium group, is a key residue in many peptide-protein interactions. Synthetic strategies for creating peptide-small molecule conjugates can be adapted to incorporate (benzyloxy)guanidine, potentially enhancing cell permeability or modulating biological activity.

Furthermore, (benzyloxy)guanidine can be linked to other heterocyclic scaffolds known for their biological relevance. The synthesis of such hybrid molecules can be achieved through various coupling reactions, creating diverse chemical entities for biological screening. The development of efficient methods for conjugating (benzyloxy)guanidine to a range of bioactive molecules is an active area of research. mdpi.com

Mechanistic Investigations of Guanidine, Benzyloxy Reactivity and Transformation Pathways

Protonation States and Basicity Studies of Guanidine (B92328), (benzyloxy)- Derivatives

The basicity of guanidine and its derivatives is their most prominent chemical feature, stemming from the exceptional stability of the resulting guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance, a characteristic that is significantly influenced by substituent effects.

Influence of Benzyloxy Substitution on Guanidine Basicity and Electron Delocalization

The guanidinium ion's stability is a direct consequence of its Y-shaped π-electron delocalization. chemzipper.com The introduction of a benzyloxy group (-OCH₂Ph) at one of the nitrogen atoms is expected to have a multifaceted impact on the electronic structure and, consequently, the basicity of the guanidine moiety.

Furthermore, the bulky nature of the benzyloxy group can introduce steric hindrance, which may affect the solvation of the neutral and protonated forms, thereby influencing the equilibrium of the protonation reaction in solution.

Theoretical and Experimental pKa Determinations

The precise quantification of a compound's basicity is given by its pKa value. While experimental pKa data for Guanidine, (benzyloxy)- are not widely reported in the literature, theoretical calculations provide a powerful tool for estimating these values. Ab initio and density functional theory (DFT) methods have been successfully employed to predict the pKa values of a wide range of guanidine-containing compounds. nih.govacs.org These computational approaches often involve calculating the Gibbs free energy change for the protonation reaction in the gas phase and then applying a solvation model to approximate the pKa in a specific solvent, typically water. acs.org

For a comparative perspective, the pKa of the conjugate acid of unsubstituted guanidine is approximately 13.6 in water, highlighting its strong basic character. chemzipper.com For aryl-substituted guanidines, the pKa values are generally lower. For example, the pKa of 1,3-diphenyl guanidine in dimethylformamide is 9.1. researchgate.net Given the electron-withdrawing nature of the benzyloxy group, it is reasonable to predict that the pKa of Guanidine, (benzyloxy)- would be lower than that of guanidine.

Below is an illustrative table comparing the pKa of guanidine with predicted ranges for substituted guanidines to contextualize the likely basicity of Guanidine, (benzyloxy)-.

| Compound | Substituent | Predicted Aqueous pKa Range |

| Guanidine | -H | 13.5 - 13.7 |

| Aryl Guanidines | Electron-withdrawing aryl groups | 9.0 - 11.0 |

| Alkyl Guanidines | Electron-donating alkyl groups | 13.5 - 14.5 |

| Guanidine, (benzyloxy)- | -OCH₂Ph (electron-withdrawing) | Likely in the range of 10.0 - 12.0 |

Reaction Mechanisms and Kinetic Analysis of Guanidine, (benzyloxy)- Involving Transformations

The rich reactivity of guanidines allows them to participate in a variety of chemical transformations, acting as nucleophiles, electrophiles (upon activation), and catalysts. The benzyloxy substituent is expected to modulate these roles.

Nucleophilic and Electrophilic Activation Mechanisms

Guanidines are potent nucleophiles due to the presence of lone pairs on their nitrogen atoms. The nucleophilicity of Guanidine, (benzyloxy)- will be influenced by the electronic effects of the benzyloxy group. The inductive electron withdrawal would decrease the nucleophilicity of the nitrogen atoms compared to unsubstituted guanidine. Guanidines can react with electrophiles such as alkyl halides and acylating agents. researchgate.net

Conversely, the guanidine moiety can be activated to behave as an electrophile. For instance, reaction with a strong electrophile can lead to the formation of a guanidinium salt, which can then be susceptible to attack by a nucleophile. The benzyloxy group, being electron-withdrawing, might slightly enhance the electrophilic character of the central carbon atom in the activated state.

Role of Guanidine, (benzyloxy)- as a Brønsted Base or Acid Catalyst

The strong basicity of guanidines makes them excellent Brønsted base catalysts in a variety of organic reactions, such as Michael additions, aldol (B89426) reactions, and transesterifications. ineosopen.orgresearchgate.net In these reactions, the guanidine abstracts a proton from a substrate to generate a more potent nucleophile. The catalytic activity is directly related to the basicity of the guanidine. Therefore, Guanidine, (benzyloxy)-, with its expected lower basicity, would likely be a less active Brønsted base catalyst than unsubstituted guanidine or alkyl-substituted guanidines.

The conjugate acid of guanidine, the guanidinium ion, can act as a Brønsted acid catalyst. It can activate electrophiles by protonation or participate in hydrogen bonding interactions to stabilize transition states. ineosopen.org The acidity of the benzyloxyguanidinium ion would be correspondingly higher than that of the unsubstituted guanidinium ion, potentially making it a more effective Brønsted acid catalyst in certain contexts.

Intermediates and Transition State Analysis in Benzyloxyguanidine Reactions

The elucidation of reaction mechanisms hinges on the characterization of intermediates and the analysis of transition states. In reactions involving Guanidine, (benzyloxy)-, several transient species can be postulated. For instance, in a base-catalyzed reaction, the initial step would involve the formation of a protonated benzyloxyguanidinium species and the deprotonated substrate.

In nucleophilic addition reactions, a tetrahedral intermediate is typically formed. The stability of this intermediate will be influenced by the electronic and steric properties of the benzyloxy group. Computational chemistry can be employed to model the structures and energies of these intermediates and the transition states that connect them. nih.gov For example, in a hypothetical reaction where benzyloxyguanidine acts as a nucleophile attacking a carbonyl group, the transition state would involve the partial formation of a new nitrogen-carbon bond and the partial breaking of the carbonyl pi bond. The electron-withdrawing nature of the benzyloxy group might slightly destabilize a developing positive charge on the nitrogen in such a transition state.

A general mechanistic pathway for a guanidine-catalyzed reaction, which can be adapted for Guanidine, (benzyloxy)-, is presented below:

| Step | Description | Key Species |

| 1 | Proton transfer | Guanidine, (benzyloxy)- acts as a Brønsted base, deprotonating the substrate (e.g., a carbon acid). |

| 2 | Nucleophilic attack | The resulting nucleophilic substrate attacks an electrophile. |

| 3 | Product formation | The intermediate collapses to form the final product, regenerating the Guanidine, (benzyloxy)- catalyst. |

Advanced Mechanistic Elucidation Techniques

The elucidation of reaction mechanisms for compounds like (benzyloxy)guanidine is crucial for optimizing synthetic routes, controlling product selectivity, and understanding potential reactivity pathways. Advanced analytical and computational techniques provide deep insights into the transient species and complex energy landscapes that govern these transformations. These methods move beyond classical kinetic studies to probe reactions at a molecular level, offering a detailed picture of bond-forming and bond-breaking events.

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful and definitive technique for tracing the journey of atoms and functional groups throughout a chemical reaction. ias.ac.inwikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (such as ²H, ¹³C, or ¹⁵N), researchers can track the position of the label in the products and any isolated intermediates. wikipedia.orgthieme-connect.de This information provides unambiguous evidence for or against proposed mechanistic pathways, especially in cases involving molecular rearrangements or symmetrical intermediates. ias.ac.in

In the context of (benzyloxy)guanidine, isotopic labeling can be employed to clarify several aspects of its reactivity. For instance, to investigate the mechanism of a cyclization reaction where the benzyloxy group might be transferred, the benzylic methylene (B1212753) carbon could be labeled with ¹³C. The position of the ¹³C label in the final product, determined by ¹³C NMR spectroscopy or mass spectrometry, would reveal the fate of this carbon atom.

Similarly, the guanidine core itself is an excellent candidate for isotopic labeling. The guanidinyl nitrogens can be selectively labeled with ¹⁵N. The use of ¹⁵N NMR spectroscopy is particularly effective for studying the tautomeric forms of guanidines and can help determine which nitrogen atom acts as the nucleophile in a given reaction. rsc.orgresearchgate.net

Hypothetical Application: Tracing the Guanidine Core in a Condensation Reaction

Consider a hypothetical condensation reaction between (benzyloxy)guanidine and a dicarbonyl compound to form a heterocyclic ring. To determine which nitrogen atoms from the guanidine core are incorporated into the ring, a labeling experiment could be designed.

| Labeled Reactant | Proposed Intermediate | Expected Product Labeling Pattern | Analytical Technique | Mechanistic Insight |

| (Benzyloxy)guanidine-¹⁵N₂,¹⁵N' | Acyclic adduct with ¹⁵N labels distributed | Heterocyclic product with one or both ¹⁵N labels incorporated into the ring structure | ¹⁵N NMR, Mass Spectrometry | Confirms the direct participation of the guanidine nitrogens in the ring-forming step and can distinguish between different cyclization pathways. |

| (Benzyloxy)guanidine-(¹³C) | Adduct with labeled guanidinyl carbon | Heterocyclic product with the ¹³C label at a specific position in the ring backbone | ¹³C NMR | Verifies that the central carbon of the guanidine group is retained and incorporated into the final heterocyclic structure. |

This type of study provides direct evidence of the atomic connectivity changes occurring during the reaction, offering insights that are often unattainable through other means. ias.ac.in

In Situ Spectroscopic Monitoring of Benzyloxyguanidine Reactions

While isotopic labeling reveals the start and end points of atomic journeys, in situ spectroscopic techniques monitor the reaction as it happens, providing real-time information about the concentrations of reactants, products, and, crucially, transient intermediates. rsc.org Techniques such as Attenuated Total Reflection Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for capturing a continuous picture of the chemical transformations in the reaction vessel. rsc.orgrsc.org

In situ ATR-IR spectroscopy is particularly useful for tracking changes in functional groups. rsc.org For a reaction involving (benzyloxy)guanidine, specific vibrational bands can be monitored. For example, the oxidation of the benzyloxy group to a benzaldehyde (B42025) or benzoic acid derivative would show a decrease in the C-O stretching band and the appearance of a strong C=O stretching band around 1700 cm⁻¹. researchgate.net The consumption of the guanidine N-H bonds could also be followed by monitoring their stretching and bending frequencies. nih.gov

In situ NMR spectroscopy provides more detailed structural information. By acquiring NMR spectra at regular intervals during a reaction, the appearance of signals corresponding to reaction intermediates can be observed. Changes in the chemical shifts of protons or carbons near the reaction center can provide evidence for the formation of charged intermediates, such as a guanidinium salt, which plays a key role in many guanidine-catalyzed reactions. rsc.org

Illustrative Data for Monitoring a Hypothetical Reaction of (Benzyloxy)guanidine

The table below outlines key spectroscopic signals that could be monitored during a hypothetical reaction where (benzyloxy)guanidine is alkylated at one of its nitrogen atoms.

| Spectroscopic Technique | Key Signal to Monitor | Starting Material (Benzyloxy)guanidine | Expected Change for Intermediate/Product |

| ATR-IR | N-H Stretch | ~3300-3400 cm⁻¹ (broad) | Decrease in intensity |

| C=N Stretch | ~1650 cm⁻¹ | Shift in position and intensity | |

| C-O Stretch (benzyl) | ~1050-1100 cm⁻¹ | Minimal change initially | |

| ¹H NMR | -CH₂- (benzyl) | ~5.0 ppm | Shift downfield upon N-alkylation |

| -NH / -NH₂ | ~6.0-7.5 ppm (broad) | Disappearance or shift of signals | |

| ¹³C NMR | Guanidinyl Carbon | ~157 ppm | Shift upon substitution |

By tracking these changes over time, a kinetic profile for the consumption of starting material and the formation of products and intermediates can be constructed, providing a deep understanding of the reaction dynamics. rsc.org

Reaction Pathway Analysis for Complex Benzyloxyguanidine Syntheses

For complex multi-step syntheses or reactions with multiple possible outcomes, computational chemistry provides a powerful tool for analyzing reaction pathways. unl.pt Density Functional Theory (DFT) is a widely used method to model reaction mechanisms, calculate the energies of reactants, transition states, and products, and predict the most energetically favorable pathway. mdpi.commdpi.com

In the synthesis of substituted guanidines, DFT calculations can be used to:

Evaluate Tautomer Stability: Determine the relative energies of different tautomers of (benzyloxy)guanidine that could be present in situ and assess their respective reactivities. mdpi.com

Model Transition States: Locate the transition state structures for each step in a proposed mechanism. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the rate-determining step of the reaction. irb.hr

Predict Regioselectivity: In reactions where (benzyloxy)guanidine can react at multiple sites, DFT can calculate the activation barriers for each pathway, predicting which product is most likely to form. mdpi.com

Analyze Reaction Energetics: Determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) by comparing the energies of the final products and starting materials. nih.gov

For instance, in a complex synthesis of a cyclic guanidine from an acyclic precursor like (benzyloxy)guanidine, computational analysis can compare the energy profiles for different possible cyclization pathways (e.g., 5-membered vs. 6-membered ring formation). irb.hrnih.gov

Hypothetical DFT Energy Profile for a Benzyloxyguanidine Cyclization

The following table presents hypothetical relative Gibbs free energies (ΔG) calculated by DFT for two competing pathways in the synthesis of a heterocyclic product from a (benzyloxy)guanidine derivative.

| Species | Pathway A (5-Membered Ring) ΔG (kcal/mol) | Pathway B (6-Membered Ring) ΔG (kcal/mol) | Interpretation |

| Reactants | 0.0 | 0.0 | Reference energy |

| Transition State 1 | +22.5 | +25.0 | Pathway A has a lower activation barrier and is kinetically favored. |

| Intermediate | +5.2 | +3.8 | The 6-membered ring intermediate is slightly more stable. |

| Transition State 2 | +18.7 | +21.1 | The second step for Pathway A is also faster. |

| Product | -15.3 | -18.9 | The 6-membered ring (Product B) is the thermodynamically more stable product. |

Based on these hypothetical calculations, the 5-membered ring would be the major product under kinetic control (lower temperature, shorter reaction time), while the 6-membered ring would be favored under thermodynamic control (higher temperature, longer reaction time). Such computational insights are invaluable for guiding experimental design in complex syntheses. unl.ptnih.gov

Computational and Theoretical Studies on Guanidine, Benzyloxy

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic architecture of guanidine (B92328) derivatives. bath.ac.uk These methods provide insights into the molecule's geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding its stability and reactivity.

Conformation and Torsional Dynamics of the Benzyloxy Moiety

For benzyloxyguanidine, it is expected that the benzyloxy moiety would exhibit complex torsional dynamics. The rotation around the phenyl-CH2 bond and the CH2-O bond will be influenced by steric and electronic factors. The most stable conformers would likely arise from a balance between minimizing steric hindrance and optimizing electronic interactions, such as conjugation and hyperconjugation. The planarity of the guanidine group, a result of the delocalization of π-electrons, would also influence the preferred orientation of the benzyloxy substituent. ethernet.edu.et

Electron Density Distribution and Reactivity Predictions

The guanidinium (B1211019) group is characterized by a highly delocalized positive charge over the three nitrogen atoms and the central carbon atom, forming a stable Y-shaped aromatic system. nih.gov This delocalization is a key feature of its electronic structure. DFT calculations on various guanidine derivatives have been used to analyze their electronic properties through Frontier Molecular Orbital (FMO) theory. bath.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity.

Table 1: Illustrative Global Reactivity Parameters for a Series of Guanidine Derivatives (Analogous Compounds) This table presents representative data from a study on novel guanidine derivatives to illustrate the type of information obtained from DFT calculations. Specific values for benzyloxyguanidine are not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 1 | -6.25 | -1.15 | 5.10 |

| Derivative 2 | -6.30 | -1.20 | 5.10 |

| Derivative 3 | -6.40 | -1.30 | 5.10 |

| Derivative 4 | -6.50 | -1.40 | 5.10 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their surroundings.

Solvent Effects on Benzyloxyguanidine Structure and Stability

The solvent environment can have a profound impact on the structure and stability of guanidinium compounds. MD simulations of guanidinium ions in aqueous solutions have shown that they are efficiently solvated by water molecules, which contributes to their high stability. researchgate.net The orientation of guanidinium ions at interfaces, such as the air-water interface, is also influenced by the solvent, with parallel orientations being more stable. researchgate.net

For benzyloxyguanidine, the interplay between the hydrophilic guanidine group and the more hydrophobic benzyloxy moiety would lead to interesting solvation behavior. In aqueous solutions, water molecules would form hydrogen bonds with the N-H groups of the guanidine part, while the benzyl (B1604629) group might favor less polar environments. The conformational equilibrium of the benzyloxy group would likely be shifted by the solvent polarity. Studies on the effect of guanidine hydrochloride on protein stability in the presence of polyols indicate competing solvent effects, which highlights the complexity of these interactions.

Ligand-Receptor Interaction Modeling (Conceptual, not clinical)

The guanidinium group is a common pharmacophore in drug design due to its ability to form strong interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions with anionic groups like carboxylates and phosphates. bath.ac.uk Molecular modeling studies have been instrumental in understanding these interactions.

Conceptually, the benzyloxyguanidine molecule could act as a ligand for various receptors. The guanidinium moiety could serve as a recognition element, forming salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. The benzyloxy group could engage in hydrophobic or π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan). Interestingly, computational studies have revealed the possibility of "like-charge" guanidinium pairing between a ligand and an arginine residue in a receptor, an interaction that can be attractive in a high dielectric environment. Docking simulations of guanidine derivatives into the binding sites of receptors like muscarinic and histamine (B1213489) receptors have helped to elucidate the key interactions responsible for their biological activity.

Prediction of Spectroscopic Signatures (as research tools)

Computational methods can predict various spectroscopic properties, which serve as valuable tools for the characterization of molecules. For benzyloxyguanidine, theoretical calculations could provide insights into its expected NMR, IR, and UV-Vis spectra.

Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide information about the electronic environment of the nuclei. Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR bands, which correspond to specific bond stretches and bends. bath.ac.uk For benzyloxyguanidine, characteristic bands for the N-H, C=N, and C-O stretching vibrations, as well as the aromatic C-H bands, could be predicted.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The π-π* transitions of the phenyl ring and the electronic transitions within the guanidine chromophore would be the main features in the predicted UV-Vis spectrum of benzyloxyguanidine. Theoretical studies on the excited states of guanidinium cations have provided insights into their photostability and electronic transitions.

Computational Design and Virtual Screening of Novel Benzyloxyguanidine Structures

While computational methods are widely applied in the discovery and development of new therapeutic agents, including various guanidine-containing compounds, this specific scaffold, Guanidine, (benzyloxy)-, does not appear to have been a focus of such research to date. Therefore, there are no detailed research findings, data tables, or specific examples of virtually screened benzyloxyguanidine structures to report. The scientific community has not yet published computational studies aimed at designing and screening novel benzyloxyguanidine analogs for specific biological targets.

Advanced Spectroscopic and Analytical Research Methodologies Applied to Guanidine, Benzyloxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Guanidine (B92328), (benzyloxy)-. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to confirming the constitution of Guanidine, (benzyloxy)-. While specific experimental spectra for this exact molecule are not widely published, a detailed prediction of its spectral characteristics can be made based on data from analogous structures such as benzyl (B1604629) derivatives and substituted guanidines.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the guanidine moiety. The five aromatic protons of the phenyl ring would typically appear in the range of δ 7.3-7.5 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) are expected to produce a singlet around δ 5.0-5.2 ppm, influenced by the adjacent oxygen and the aromatic ring. The protons on the guanidine nitrogen atoms (-NH and -NH₂) would likely appear as broad signals due to chemical exchange and quadrupolar effects.

The ¹³C NMR spectrum provides information on each unique carbon environment. The guanidine carbon (C=N) is characteristically deshielded, appearing around δ 158-162 ppm. The carbons of the phenyl ring would resonate in the aromatic region (δ 127-137 ppm), while the methylene carbon (-CH₂-) would be found around δ 70-75 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for Guanidine, (benzyloxy)-

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidine (C=N) | - | ~160.0 |

| Guanidine (-NH₂) | Broad, variable | - |

| Methylene (-CH₂-) | ~5.1 | ~72.0 |

| Phenyl (C-ipso) | - | ~136.5 |

| Phenyl (C-ortho) | ~7.4 | ~128.5 |

| Phenyl (C-meta) | ~7.3 | ~129.0 |

| Phenyl (C-para) | ~7.35 | ~128.0 |

2D NMR Techniques: To confirm these assignments and establish connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. rsc.org For Guanidine, (benzyloxy)-, COSY spectra would show correlations between the ortho, meta, and para protons of the phenyl ring, helping to assign their specific resonances within the crowded aromatic region. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch An HSQC spectrum would definitively link the proton signals of the methylene group and the aromatic ring to their corresponding carbon signals, confirming the assignments made in the 1D spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. epfl.ch HMBC is crucial for connecting the distinct fragments of the molecule. Key correlations would be expected from the methylene protons (-CH₂-) to the ipso-carbon of the phenyl ring and to the guanidine carbon (C=N), unambiguously establishing the benzyloxy-guanidine linkage. researchgate.net

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their crystalline or amorphous solid forms. For Guanidine, (benzyloxy)-, which may exist in different polymorphic forms, ssNMR is a powerful analytical tool.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding involving the guanidine group, which are critical to the crystal packing. Two-dimensional ssNMR experiments can further probe spatial proximities between different parts of the molecule or between adjacent molecules in the crystal lattice.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis in Research

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For Guanidine, (benzyloxy)- (C₈H₁₁N₃O), the theoretical exact mass of the neutral molecule is 165.09021 Da. uni.lu In typical electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺.

HRMS analysis would be expected to yield an m/z value extremely close to the calculated mass of the protonated species, confirming the elemental composition with high confidence and distinguishing it from other potential compounds with the same nominal mass.

Predicted HRMS Data for Guanidine, (benzyloxy)-

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | [C₈H₁₂N₃O]⁺ | 166.09749 |

| [M+Na]⁺ | [C₈H₁₁N₃ONa]⁺ | 188.07943 |

| [M-H]⁻ | [C₈H₁₀N₃O]⁻ | 164.08293 |

Data predicted based on the elemental composition. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of benzyloxyguanidine) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint.

Based on the fragmentation of similar structures like isopropoxy benzene (B151609) guanidine and 4-(4-guanidinobenzoyloxy)phenylacetic acid, a primary fragmentation pathway for benzyloxyguanidine would likely involve the cleavage of the C-O bond between the benzyl and guanidine moieties. researchgate.netnih.gov This would be expected to generate a stable tropylium (B1234903) ion at m/z 91 (C₇H₇⁺) and a fragment corresponding to the oxyguanidine portion.

MS/MS is also the cornerstone of metabolite identification. In vitro studies using liver microsomes can reveal how the compound is metabolized. mdpi.com By analogy with similar alkoxy guanidine derivatives, likely metabolic pathways for Guanidine, (benzyloxy)- include hydroxylation of the aromatic ring and O-dealkylation. nih.govmdpi.com HRMS and MS/MS analysis of incubation mixtures allows for the detection and structural characterization of these metabolites by identifying specific mass shifts from the parent drug.

Potential Metabolites of Guanidine, (benzyloxy)- and Their Expected Masses

| Metabolic Transformation | Molecular Formula of Metabolite | Change in Mass (Da) | Expected [M+H]⁺ (m/z) |

| Parent Drug | C₈H₁₁N₃O | 0 | 166.0975 |

| Hydroxylation | C₈H₁₁N₃O₂ | +16 | 182.0924 |

| O-Dealkylation | CH₅N₃O | -90 | 76.0454 |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide direct information about the functional groups present, making them essential for confirming the identity of Guanidine, (benzyloxy)-.

The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the guanidine group as strong, broad peaks in the 3100-3500 cm⁻¹ region. The C=N stretching vibration of the guanidine core typically appears as a strong band around 1640-1670 cm⁻¹. The C-O ether linkage would produce a strong stretching band in the 1200-1250 cm⁻¹ region. Vibrations associated with the benzene ring, such as C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹), would also be prominent.

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net Therefore, the symmetric stretching of the benzene ring would likely produce a strong signal. The C=N and C-N bonds of the guanidine group would also be Raman active. Together, the IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule.

Predicted Vibrational Frequencies for Guanidine, (benzyloxy)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Guanidine (-NH₂) | N-H Stretch | 3100 - 3500 | Strong, Broad | Medium |

| Guanidine (-NH₂) | N-H Bend | 1600 - 1650 | Medium | Weak |

| Guanidine (C=N) | C=N Stretch | 1640 - 1670 | Strong | Medium-Strong |

| Benzyl (Aromatic) | C-H Stretch | 3030 - 3100 | Medium | Strong |

| Benzyl (Aromatic) | C=C Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium | Medium |

| Ether (-O-CH₂-) | C-O Stretch | 1200 - 1250 | Strong | Weak |

Predicted values are based on typical frequency ranges for these functional groups. nih.govnih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a compound's structure and absolute stereochemistry. For guanidine derivatives, this method is particularly insightful due to the planar, resonance-stabilized nature of the guanidinium (B1211019) cation, which is a very strong base and readily forms crystalline salts with various anions. manchester.ac.ukmdpi.com

Although a specific crystal structure for Guanidine, (benzyloxy)- has not been identified in the reviewed literature, studies on related guanidinium salts, such as guanidinium nitrate (B79036) and benzoate, reveal key structural features. researchgate.net These analyses demonstrate how the guanidinium group acts as an excellent hydrogen bond donor, forming extensive networks with counter-ions and solvent molecules. manchester.ac.ukresearchgate.net In a hypothetical crystal structure of a Guanidine, (benzyloxy)- salt, X-ray diffraction would be expected to:

Confirm the connectivity of the benzyloxy group to the guanidine core.

Elucidate the bond lengths and angles, revealing the planarity of the CN3 core.

Detail the intermolecular interactions, particularly the hydrogen-bonding patterns involving the guanidinium N-H protons. researchgate.net

Define the crystal packing arrangement and identify any included solvent molecules.

The quality of the crystal is paramount for a successful analysis, and obtaining single crystals suitable for diffraction can be achieved through techniques like slow evaporation from aqueous or mixed aqueous-organic solutions. mdpi.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is the cornerstone of separation science, indispensable for isolating Guanidine, (benzyloxy)- from reaction mixtures and assessing its purity. The choice of technique depends on the compound's physicochemical properties, such as its polarity, basicity, and volatility.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile or thermally unstable compounds like guanidine derivatives. Due to the high polarity and strong basicity of the guanidine group (pKa of conjugate acid ≈ 13.6), specialized HPLC methods are often required for effective separation and peak shape. researchgate.net

Common HPLC modes applicable to Guanidine, (benzyloxy)- include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. researchgate.netnih.gov

Reversed-Phase Chromatography (RP-HPLC): While challenging for the parent guanidine, the presence of the benzyloxy group in Guanidine, (benzyloxy)- increases its hydrophobicity, making reversed-phase methods more feasible. A C18 column could be used with an aqueous-organic mobile phase. nih.gov The addition of an acidic modifier to the mobile phase is often necessary to ensure the analyte is in its protonated form and to improve peak shape. nih.gov

Cation-Exchange Chromatography: This method separates compounds based on their positive charge. Given that Guanidine, (benzyloxy)- will be protonated under acidic to neutral conditions, it will bind strongly to a cation-exchange column. researchgate.net

Detection can be challenging as the guanidine group itself lacks a strong UV chromophore. Analysis is typically performed at low wavelengths (~200 nm), where many solvents and impurities can interfere. researchgate.net Alternatively, derivatization with a UV-active agent can be employed. researchgate.net

Table 1: Representative HPLC Conditions for Guanidine Derivatives

| Chromatographic Mode | Stationary Phase (Column) | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HILIC | Amide, Silica (B1680970) | Acetonitrile/Water with buffer (e.g., Ammonium Formate) | UV (low wavelength), MS | researchgate.netnih.govresearchgate.net |

| Reversed-Phase | C18, C30 | Water/Acetonitrile or Methanol (B129727) with acid (e.g., Formic Acid) | UV-DAD | researchgate.net |

| Cation-Exchange | Polymeric cation-exchange resin | Aqueous buffer with increasing ionic strength or pH | UV, Conductivity | researchgate.net |

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of highly polar and non-volatile compounds like guanidines. The strong intermolecular hydrogen bonding and salt-like character prevent these compounds from being readily vaporized without thermal decomposition.

To enable GC analysis, a chemical derivatization step is required to convert the polar N-H groups into less polar, more volatile moieties. This approach has been successfully applied to various guanidino compounds found in biological samples. nih.govglobalresearchonline.netresearchgate.net While no specific GC method for Guanidine, (benzyloxy)- has been reported, the general procedure would involve:

Derivatization: Reaction of the sample with a suitable reagent.

GC Separation: The resulting volatile derivative is injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5). nih.gov

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection. nih.gov

Common derivatizing agents used for related compounds include glyoxal, ethyl chloroformate, and various diketones, which react with the guanidino group to form stable, volatile heterocycles. nih.gov The presence of the benzyloxy group might require optimization of the reaction conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantitative analysis of compounds in complex mixtures. researchgate.netwesternsydney.edu.aubioanalysis-zone.com This technique is ideal for determining the concentration of Guanidine, (benzyloxy)- in research settings, such as in vitro reaction media or pharmacokinetic studies. nih.gov

The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode, as the basic guanidine moiety is readily protonated to form a stable [M+H]⁺ ion. For quantitative analysis, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the [M+H]⁺ ion of Guanidine, (benzyloxy)-) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process provides exceptional selectivity and minimizes interference from other components in the sample matrix. researchgate.netnih.gov

For a related compound, meta-iodobenzylguanidine, an LC-MS/MS method monitored the transition from a precursor ion of m/z 276.1 to a product ion of m/z 217.0. nih.gov A similar strategy would be developed for Guanidine, (benzyloxy)-.

Table 2: Predicted Mass Spectrometry Data for Guanidine, (benzyloxy)- (C₈H₁₁N₃O)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₂N₃O]⁺ | 166.0975 |

| [M+Na]⁺ | [C₈H₁₁N₃ONa]⁺ | 188.0794 |

Advanced Analytical Methods for Studying Guanidine, (benzyloxy)- in Complex Matrices (e.g., biological research media, environmental samples)

Analyzing trace levels of compounds like Guanidine, (benzyloxy)- in complex matrices such as biological fluids (plasma, urine), cell culture media, or environmental water samples presents a significant challenge due to the presence of interfering substances (salts, proteins, lipids). westernsydney.edu.aunih.gov Effective sample preparation is crucial to remove these interferences, concentrate the analyte, and ensure the reliability and accuracy of the quantitative analysis, which is typically performed by LC-MS/MS. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and pre-concentration of guanidine derivatives from aqueous samples. nih.govresearchgate.net Given the cationic nature of protonated Guanidine, (benzyloxy)-, a mixed-mode SPE cartridge combining reversed-phase and cation-exchange properties is often the most effective choice. nih.gov

A typical workflow for the analysis of Guanidine, (benzyloxy)- in a complex aqueous matrix would be:

Sample Pre-treatment: The pH of the sample is adjusted to ensure the analyte is in its protonated, cationic form. For biological samples like plasma, a protein precipitation step may be necessary prior to SPE. nih.gov

Solid-Phase Extraction:

Loading: The pre-treated sample is passed through a conditioned mixed-mode weak-cation-exchange (WCX) SPE cartridge. nih.gov

Washing: The cartridge is washed with a solvent (e.g., water, methanol) to remove hydrophilic and weakly retained interferences. nih.gov

Elution: The target analyte, Guanidine, (benzyloxy)-, is eluted from the cartridge using a solvent mixture designed to disrupt both the hydrophobic and ionic interactions, often an organic solvent containing an acid or base (e.g., methanol with formic acid or ammonia).

Analysis: The eluate is evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system for quantitative analysis. nih.govnih.gov

This combination of selective extraction followed by highly sensitive LC-MS/MS detection allows for the accurate quantification of guanidine derivatives at very low concentrations (ng/L levels) in challenging matrices like river water, sewage effluent, and tap water. nih.govnih.gov

Mechanistic Insights into Biological Interactions of Guanidine, Benzyloxy

Molecular Recognition and Binding Mechanisms with Biological Targets (e.g., proteins, enzymes, nucleic acids)

The guanidinium (B1211019) group, which is protonated at physiological pH, is a key player in molecular recognition. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind to negatively charged pockets in proteins and interact with the phosphate (B84403) backbone of nucleic acids. sci-hub.se The benzyloxy group, on the other hand, contributes to hydrophobic interactions, enabling the molecule to associate with nonpolar regions of biological macromolecules and cellular membranes.

While specific studies on the broad molecular recognition profile of benzyloxyguanidine are limited, the general principles governing guanidine-containing compounds suggest that it can interact with a variety of biological targets. The guanidine (B92328) group can act as a mimic for the side chain of arginine, allowing it to bind to arginine-binding sites in proteins. cardiff.ac.uk Furthermore, the planar nature of the guanidinium ion can facilitate stacking interactions with aromatic residues in proteins or the bases in nucleic acids.

The interaction of guanidine derivatives with nucleic acids is a subject of ongoing research. The positively charged guanidinium group can electrostatically interact with the negatively charged phosphate backbone of DNA and RNA. cardiff.ac.uk This interaction can be further stabilized by hydrogen bonding between the guanidinium protons and the phosphate oxygen atoms. In some cases, guanidine-containing molecules have been shown to intercalate between the base pairs of DNA, a process that can be influenced by the nature of the substituent attached to the guanidine core. mdpi.com Guanidine hydrochloride is a well-known denaturant that disrupts the structure of proteins and can also interfere with the association of nucleic acids with water, facilitating their binding to silica (B1680970) matrices in laboratory settings. stackexchange.commagen-tec.com

A significant body of research has focused on the inhibitory effects of benzyloxyguanidine and its analogs on Nitric Oxide Synthase (NOS). NOS enzymes are crucial for the production of nitric oxide (NO), a key signaling molecule in various physiological processes. nih.gov Overproduction of NO by inducible NOS (iNOS) has been implicated in inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets. nih.gov

Benzyloxyguanidine has been identified as a potent inhibitor of NOS. The mechanism of inhibition involves the guanidine moiety acting as a substrate mimic for L-arginine, the natural substrate of NOS. The guanidine group binds to the active site of the enzyme, but the presence of the benzyloxy group prevents the catalytic conversion to NO. This competitive inhibition mechanism is a common feature among many guanidine-based NOS inhibitors. nih.gov

The following table summarizes the in vitro inhibitory activities of benzyloxyguanidine and related compounds on different NOS isoforms.

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Mechanism of Action |

|---|---|---|---|

| Guanidine, (benzyloxy)- | Nitric Oxide Synthase (NOS) | Data not available in provided search results | Presumed competitive inhibitor |

| Aminoguanidine (B1677879) | Inducible Nitric Oxide Synthase (iNOS) | Dose-dependent inhibition | Inhibits NO synthesis |

The principles of ligand-receptor interactions suggest that the binding of benzyloxyguanidine to a receptor would involve a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The initial recognition might be driven by long-range electrostatic forces between the protonated guanidinium group and a negatively charged region on the receptor. Subsequent binding would involve the formation of specific hydrogen bonds and the desolvation of the benzyloxy group as it enters a hydrophobic pocket. frontiersin.org

The amphipathic nature of benzyloxyguanidine suggests that it can interact with cellular membranes. The positively charged guanidinium head group would be attracted to the negatively charged phosphate groups of phospholipids (B1166683) on the membrane surface, while the hydrophobic benzyloxy tail could penetrate the lipid bilayer. nih.govrsc.org

Studies on analogs such as isopropoxy benzene (B151609) guanidine (IBG) have provided mechanistic insights into these interactions. IBG has been shown to exert its bactericidal activity by interacting with the cytoplasmic membrane of bacteria. nih.govnih.gov It specifically targets negatively charged phospholipids like phosphatidylglycerol and cardiolipin, leading to membrane damage, dissipation of the proton motive force, and ultimately cell death. nih.govnih.gov It is plausible that benzyloxyguanidine interacts with membranes through a similar mechanism.

The interaction with cellular membranes can have several consequences. It can lead to increased membrane permeability, disruption of ion gradients, and interference with the function of membrane-bound proteins. The extent of these effects would depend on the concentration of benzyloxyguanidine and the specific composition of the cell membrane. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Mechanistic Level (excluding clinical applications)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzyloxyguanidine and its analogs, SAR studies have provided valuable insights into the roles of the benzyloxy group and the guanidine core in modulating their interactions with biological targets.

The guanidine core is fundamental to the biological activity of benzyloxyguanidine. As a highly basic functional group, it is protonated at physiological pH, allowing it to engage in strong electrostatic interactions and form multiple hydrogen bonds. sci-hub.se This is particularly important for its inhibitory activity against enzymes like NOS, where it mimics the natural substrate L-arginine. The substitution pattern on the guanidine core can significantly influence its binding properties and reactivity. scienceopen.com

The benzyloxy group plays a multifaceted role in modulating the biological activity. Its primary contribution is to the lipophilicity of the molecule. This can enhance membrane permeability and facilitate the transport of the compound to its intracellular targets. scienceopen.com Furthermore, the benzyloxy group can engage in hydrophobic interactions with the active sites of enzymes or the binding pockets of receptors, thereby influencing the affinity and selectivity of the molecule. The size and electronic properties of the substituent on the phenyl ring of the benzyloxy group can be modified to fine-tune these interactions.

The rational design of benzyloxyguanidine analogs has been employed to develop more potent and selective inhibitors of specific biological targets, as well as to create molecular probes for studying biological pathways. By systematically modifying the structure of benzyloxyguanidine, researchers can investigate the specific interactions that govern its biological effects.

For example, in the context of NOS inhibition, analogs with different substituents on the benzyl (B1604629) ring have been synthesized and evaluated to explore the steric and electronic requirements of the enzyme's active site. nih.gov This has led to the identification of compounds with improved isoform selectivity, which is crucial for minimizing off-target effects.

The following table presents examples of rationally designed benzyloxyguanidine analogs and their intended biological applications.

| Analog | Structural Modification | Intended Biological Application | Rationale |

|---|---|---|---|

| Isopropoxy benzene guanidine (IBG) | Replacement of benzyloxy with isopropoxy group | Antibacterial agent | To investigate the effect of the alkoxy substituent on membrane interaction and antibacterial activity |

| Substituted arylpyridin-2-yl guanidines | Replacement of the benzyl group with substituted arylpyridinyl moieties | MSK1 inhibitors | To explore the SAR for inhibiting a different class of enzymes (kinases) and develop potential anti-inflammatory agents |

Mechanistic Studies of Intracellular Pathways Influenced by Guanidine, (benzyloxy)- (in vitro cellular models)